5-Phenylhydantoin, also known as Nirvanol, is a hydantoin derivative with a phenyl group substituted at the 5-position. [, ] It serves as a key metabolite of mephenytoin, an anticonvulsant drug. [, ] Beyond its role in mephenytoin metabolism, 5-Phenylhydantoin holds significance as a model compound in various scientific research areas, particularly in studying drug metabolism, enzyme kinetics, and stereochemistry. [, , , ]
5-Phenylhydantoin is a chemical compound with significant relevance in medicinal chemistry, particularly for its anticonvulsant properties. It belongs to the hydantoin class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is often studied for its pharmacological effects and potential therapeutic applications, especially in the treatment of epilepsy and other neurological disorders.
5-Phenylhydantoin can be synthesized through various chemical methods, and it has been the subject of numerous studies aimed at understanding its biological activity and structural characteristics. Its derivatives are also explored for enhanced pharmacological profiles.
5-Phenylhydantoin is classified as an organic compound and more specifically as a hydantoin derivative. It is recognized for its role as an anticonvulsant agent and is structurally related to phenytoin, a well-known antiepileptic drug.
The synthesis of 5-Phenylhydantoin can be achieved through several methods, including:
The synthesis typically involves starting materials such as phenylurea and appropriate carbonyl compounds. The reaction conditions are optimized for yield and purity, often requiring purification techniques like recrystallization or chromatography.
5-Phenylhydantoin has a molecular formula of CHNO. Its structure features a five-membered ring consisting of two nitrogen atoms and three carbon atoms, with a phenyl group attached to one of the nitrogen atoms.
5-Phenylhydantoin can undergo various chemical reactions typical of hydantoins:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and selectivity of these transformations.
The mechanism by which 5-Phenylhydantoin exerts its anticonvulsant effects is believed to involve modulation of ion channels in neuronal membranes, particularly sodium channels. By stabilizing inactive states of these channels, it reduces neuronal excitability.
Studies have shown that 5-Phenylhydantoin has a similar mechanism to phenytoin but may exhibit variations in efficacy depending on structural modifications . Molecular docking studies have provided insights into its interactions with various receptors involved in neurotransmission.
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are commonly employed to characterize 5-Phenylhydantoin and confirm its structure .
5-Phenylhydantoin is primarily researched for its potential applications in:
Rational drug design leverages hydantoin’s versatility as a privileged scaffold for CNS and anti-inflammatory targeting. For 5-HT7 receptor antagonists, arylpiperazine-fluorophenylhydantoin hybrids (e.g., MF-8) achieve sub-nanomolar affinity (Ki = 3 nM) and selectivity by optimizing three domains: the arylpiperazine head (modulates GPCR interactions), 2-hydroxypropyl linker (controls spatial orientation), and 5-(4-fluorophenyl)hydantoin (enhances blood-brain barrier penetration). Computational docking revealed that fluorination at C5-phenyl’s para-position strengthens hydrophobic contacts with Phe336 and Tyr224 in the 5-HT7 binding pocket [3].
Conversely, COX-2 inhibition demands distinct spatial positioning. Introducing a p-methylsulfonyl pharmacophore on one C5-aryl ring (e.g., 5-[4-(methylsulfonyl)phenyl]-5-phenylhydantoin) enables hydrogen bonding with Arg513 in COX-2’s secondary pocket (IC50 = 0.077 µM; selectivity index >1,298). N3-alkylation disrupts this interaction, increasing COX-1 affinity and reducing selectivity – demonstrating how minimal alterations dramatically alter target engagement [5].
Table 1: Impact of Substituents on Hydantoin Bioactivity
Compound | C5 Substituents | N3 Substituent | Target | Activity/Selectivity |
---|---|---|---|---|
MF-8 [3] | 4-Fluorophenyl | 2-Hydroxypropyl linker | 5-HT7 | Ki = 3 nM; >100× selectivity vs 5-HT1A/D2 |
Compound 4 [5] | Phenyl, 4-(methylsulfonyl)phenyl | H | COX-2 | IC50 = 0.077 µM; SI >1,298 |
Compound 5 [5] | Phenyl, 4-(methylsulfonyl)phenyl | Methyl | COX-2 | IC50 = 0.081 µM; SI = 280 |
5-Ethyl-5-phenyl-3-propyl [4] | Phenyl, Ethyl | Propyl | Sodium channel | Anticonvulsant ED50 comparable to phenytoin |
The chiral C5 center in 5-phenylhydantoin derivatives dictates metabolic fate and target specificity. Mephenytoin metabolism exemplifies this: (R)-enantiomers undergo rapid aromatic hydroxylation to 4′-OH derivatives, while (S)-enantiomers form nirvanol via N-demethylation. This stereodivergence necessitates asymmetric synthesis to isolate pharmacologically active enantiomers [6] [7].
Modern separation employs chiral stationary-phase HPLC (e.g., Astec CHIRALDEX columns) for baseline resolution of 5-methyl-5-phenylhydantoin enantiomers. Enzymatic resolution offers an alternative; lipases or esterases selectively hydrolyze N-acetylated hydantoin prodrugs, yielding >98% ee (enantiomeric excess). X-ray crystallography confirms absolute configurations: (R)-enantiomers adopt a twisted boat conformation with the phenyl ring equatorial, enhancing sodium channel blocking in anticonvulsant models [4] [8].
Table 2: Techniques for Stereochemical Control of 5-Phenylhydantoins
Method | Substrate | Conditions/Reagents | Outcome | Application |
---|---|---|---|---|
Chiral HPLC [8] | 5-Methyl-5-phenylhydantoin | CHIRALDEX® column, hexane:IPA | Baseline resolution (α >1.5) | Analytical quantification |
Enzymatic resolution [4] | N-Acetyl-5-phenylhydantoin | Lipase PS (Pseudomonas cepacia) | 98% ee (S)-enantiomer | Preparative-scale synthesis |
On-column methylation GC [1] | p-HPPH glucuronide | Trimethylanilinium hydroxide | Chiral metabolite analysis | Phenytoin metabolic studies |
Combinatorial libraries accelerate SAR (Structure-Activity Relationship) profiling by systematically varying N3, C5, and linker regions. A focused library of 48 arylpiperazine hydantoins was built using solid-phase parallel synthesis. Key steps included:
Machine learning models (Random Forest, SVM) predicted affinity for 5-HT7/D2/5-HT1A from molecular descriptors. Critical SAR insights emerged:
Table 3: Combinatorial Library Design for 5-Phenylhydantoin Analogues
Variable Region | Chemical Space | Impact on Bioactivity |
---|---|---|
N3 | H, Methyl, Ethyl, Allyl, Propyl | Smaller groups enhance COX-2 selectivity [5] |
C5-aryl1 | Phenyl, 4-Fluorophenyl, 4-Methylphenyl | Fluorine increases CNS penetration [3] |
C5-aryl2 | H, Methyl, 4-(Methylsulfonyl)phenyl | p-SO2CH3 enables COX-2 binding [5] |
Linker | –CH2–, –CH2CH(OH)CH2– | Hydroxypropyl linker optimizes 5-HT7 docking [3] |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7